
1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione, also known as JNJ-1661010, is a small molecule inhibitor of the protein kinase CK1δ. It was developed by Janssen Pharmaceutica and has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione exerts its effects by inhibiting the activity of CK1δ, a protein kinase that plays a role in various cellular processes, including cell division, circadian rhythm, and DNA damage response. By inhibiting CK1δ, 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione disrupts these processes and induces cell death in cancer cells. In addition, CK1δ has been implicated in the regulation of tau phosphorylation, a key event in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione has been shown to induce cell death in cancer cells by inhibiting CK1δ activity. It has also been shown to reduce tau phosphorylation in animal models of Alzheimer's disease. In addition, 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione has been shown to have anti-inflammatory effects in vitro and in vivo, which may contribute to its therapeutic effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione is its specificity for CK1δ, which allows for targeted inhibition of this protein kinase. However, its potency may vary depending on the cell type and the experimental conditions. In addition, 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione may have off-target effects on other protein kinases, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione. One area of interest is the development of more potent and selective inhibitors of CK1δ, which may have improved therapeutic efficacy. Another area of interest is the investigation of the role of CK1δ in other diseases, such as diabetes and cardiovascular disease. Finally, the development of 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease will require further preclinical and clinical studies to establish its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione involves several steps, including the condensation of 4-fluoroaniline and ethyl acetoacetate to form an intermediate, which is then cyclized with indoline-2,3-dione to yield the final product. The synthesis has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease, as CK1δ has been implicated in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c19-15-7-5-14(6-8-15)17(21)9-10-18(22)20-12-11-13-3-1-2-4-16(13)20/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJGEDYAXJMCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)
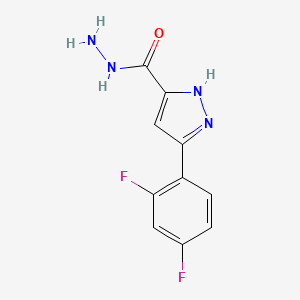
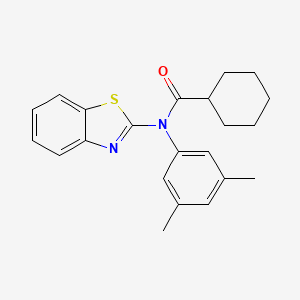
![[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467437.png)
![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)
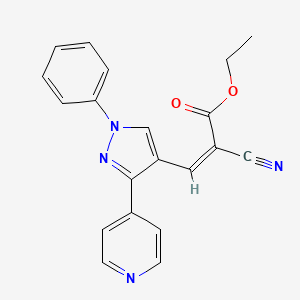
![1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467456.png)

![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)

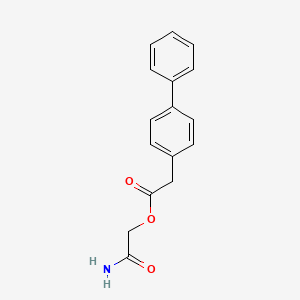

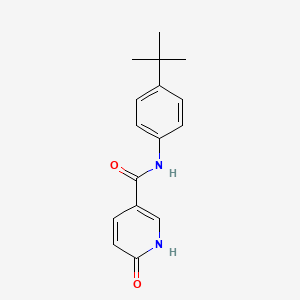
![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)